molecular formula C14H15NO2S B5525251 N-(4-ethoxyphenyl)-2-(2-thienyl)acetamide

N-(4-ethoxyphenyl)-2-(2-thienyl)acetamide

Cat. No.: B5525251
M. Wt: 261.34 g/mol
InChI Key: BDUHAWDXMLMHRY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(2-thienyl)acetamide, commonly known as EPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPTA is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform.

Scientific Research Applications

Chemoselective Acetylation

Chemoselective acetylation processes, such as the one described by Magadum and Yadav (2018), demonstrate the utility of acetamide derivatives in synthesizing intermediates for antimalarial drugs. This process uses immobilized lipase for the monoacetylation of amino groups, showcasing the importance of acetamide derivatives in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Herbicide Metabolism

Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes reveal the biological transformations these compounds undergo, which is crucial for understanding their environmental impact and safety profiles. This research underscores the importance of acetamide derivatives in the development and evaluation of agricultural chemicals (Coleman et al., 2000).

Green Synthesis Applications

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide by Zhang Qun-feng (2008) highlights the environmental benefits of using novel catalysts for the production of azo disperse dyes. This approach minimizes harmful byproducts and energy consumption, illustrating the role of acetamide derivatives in sustainable industrial practices (Zhang, 2008).

Protein Tyrosine Phosphatase Inhibitors

Acetamide derivatives have been explored as inhibitors of protein tyrosine phosphatase 1B, a target for antidiabetic therapies. This research, conducted by Saxena et al. (2009), indicates the potential for acetamide derivatives in the development of new treatments for diabetes (Saxena et al., 2009).

Molecular Structure and Drug Development

Investigations into the molecular structures of acetamide derivatives, such as the work by Karmakar et al. (2009), provide essential insights into the design and optimization of new pharmaceuticals. Understanding the structural basis of drug interactions can lead to more effective and safer medications (Karmakar et al., 2009).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-17-12-7-5-11(6-8-12)15-14(16)10-13-4-3-9-18-13/h3-9H,2,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUHAWDXMLMHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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